molecular formula C15H13N3 B6611820 3,N-Diphenyl-1H-pyrazole-5-amine CAS No. 41443-37-2

3,N-Diphenyl-1H-pyrazole-5-amine

Cat. No.: B6611820
CAS No.: 41443-37-2
M. Wt: 235.28 g/mol
InChI Key: KTQSZWIQENTBCZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,N-Diphenyl-1H-pyrazole-5-amine typically involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method involves the reaction of 1-hydrazino-2-propanol with dibenzoylmethane .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The use of solvents like ethanol and reagents such as hydrazine hydrate and substituted benzaldehydes are common. Reaction conditions typically include maintaining specific temperatures and pH levels to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,N-Diphenyl-1H-pyrazole-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate these transformations .

Major Products

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the reagents and conditions used .

Scientific Research Applications

3,N-Diphenyl-1H-pyrazole-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,N-Diphenyl-1H-pyrazole-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and analgesic activities . The compound’s structure allows it to interact with multiple receptors, making it a versatile molecule in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,N-Diphenyl-1H-pyrazole-5-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both phenyl groups and the amino group at the 5-position enhances its potential as a versatile building block in organic synthesis and its efficacy in medicinal applications .

Properties

IUPAC Name

N,5-diphenyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-3-7-12(8-4-1)14-11-15(18-17-14)16-13-9-5-2-6-10-13/h1-11H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQSZWIQENTBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367885
Record name Enamine_003621
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41443-37-2
Record name Enamine_003621
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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